![molecular formula C27H27N5O3S2 B12150245 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150245.png)
3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H27N5O3S2 and its molecular weight is 533.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , identified by CAS number 488707-54-6, is a complex organic molecule with potential biological activities. Its unique structural features, including a pyrido[1,2-a]pyrimidin core and thiazolidin moiety, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O4S2, with a molecular weight of approximately 472.58 g/mol. The structure includes:
- A thiazolidin ring which is known for its biological activity.
- A pyrido[1,2-a]pyrimidin framework that may enhance interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that derivatives of thiazolidin compounds exhibit significant antimicrobial properties. For instance, compounds similar to the focus compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The thiazolidin moiety is particularly noted for its broad-spectrum antimicrobial activity due to its ability to interfere with bacterial cell wall synthesis and function.
Anticancer Potential
Research has highlighted the anticancer properties of thiazolidin derivatives. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that thiazolidin-based compounds can act as inhibitors of specific cancer-related enzymes, thereby reducing tumor growth.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiazolidin derivatives are often involved in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to a reduction in pain and swelling associated with inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Studies : A study on thiazolidin derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin .
- Anticancer Activity : Research on thiazolidinones demonstrated their effectiveness against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- In Vitro and In Vivo Studies : In vivo studies on similar pyrido-pyrimidine derivatives showed promising results in reducing tumor size in animal models .
Table: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazolidine Derivatives | Thiazolidine core | Antimicrobial, Anticancer |
Pyrido-Pyrimidine Analogues | Pyrido[1,2-a]pyrimidine core | Anticancer, Anti-inflammatory |
3-{(Z)-...} | Combined thiazolidin and piperazine | Potential multi-target activity |
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiazolidin ring allows for competitive inhibition of enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : The piperazine moiety may enhance binding affinity to neurotransmitter receptors or other biological targets involved in pain perception and inflammation.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolidinone compounds, similar to the target compound, exhibit significant antimicrobial activity. For instance, studies have shown that thiazolopyrimidine derivatives demonstrate moderate antibacterial and antifungal activities against various pathogens . The structural modifications in the target compound could enhance its efficacy against microbial strains.
Anticancer Potential
Compounds with similar structural motifs have been investigated for their anticancer properties. The thiazolidinone moiety has been linked to cytotoxic activity against cancer cell lines. The presence of the pyrido-pyrimidine structure may contribute to this activity by interfering with cellular processes involved in cancer proliferation .
Neuropharmacological Effects
The incorporation of piperazine rings in compounds often correlates with neuropharmacological activities. Research into piperazine derivatives suggests potential anxiolytic and antidepressant effects, making the target compound a candidate for further exploration in treating neurological disorders .
Synthesis and Modifications
The synthesis of the target compound involves multiple steps, including the formation of thiazolidinone derivatives and subsequent coupling reactions. Various synthetic routes have been documented, highlighting the versatility of the compound's structure to accommodate different substituents that may enhance its biological properties .
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiazolopyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the thiazolidinone structure significantly improved antimicrobial potency compared to standard antibiotics .
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
Compound A | Moderate | High |
Compound B | High | Moderate |
Target Compound | TBD | TBD |
Case Study 2: Anticancer Activity
In another study assessing the cytotoxic effects of pyrido-pyrimidine derivatives on various cancer cell lines, compounds structurally similar to the target compound showed promising results. The study noted that certain substitutions led to enhanced apoptosis in treated cells, indicating a potential pathway for anticancer drug development .
Properties
Molecular Formula |
C27H27N5O3S2 |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N5O3S2/c33-25-21(17-22-26(34)32(27(36)37-22)18-20-9-6-16-35-20)24(28-23-10-4-5-11-31(23)25)30-14-12-29(13-15-30)19-7-2-1-3-8-19/h1-5,7-8,10-11,17,20H,6,9,12-16,18H2/b22-17- |
InChI Key |
HTZUZIAIABXDHM-XLNRJJMWSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC=CC=C6)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC=CC=C6)SC2=S |
Origin of Product |
United States |
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